6-Nitroindole-3-acetic Acid
Description
Overview of Indole-3-acetic Acid (IAA) and its Biological Significance
Indole-3-acetic acid (IAA) is the most prevalent and well-studied naturally occurring plant hormone of the auxin class. ontosight.aiwikipedia.orgnih.gov Derived from indole (B1671886), it features a carboxymethyl substituent and is fundamental to nearly every aspect of plant growth and development. ontosight.aiwikipedia.org The term "auxin" itself is derived from the Greek word "auxein," meaning "to grow" or "to increase," which aptly describes its function. nih.gov
IAA's primary role is to induce cell elongation and cell division, which in turn drives the growth of plant organs. wikipedia.orgagriplantgrowth.com It is predominantly produced in the apical buds and young leaves of plants. agriplantgrowth.com Key physiological processes regulated by IAA include:
Cell Elongation: IAA stimulates the elongation of cells, particularly in stems and coleoptiles, by increasing the plasticity of the cell wall. agriplantgrowth.com
Apical Dominance: The production of IAA in the apical bud suppresses the growth of lateral buds, ensuring the plant dedicates resources to vertical growth. agriplantgrowth.com
Root Formation: It promotes the initiation of adventitious roots from non-root tissues, a principle widely used in horticulture for vegetative propagation. frontiersin.org
Tropisms: IAA mediates the directional growth of plants in response to environmental stimuli like light (phototropism) and gravity (gravitropism).
Vascular Tissue Differentiation: It plays a crucial role in the development of xylem and phloem, the tissues responsible for transport within the plant.
Fruit and Flower Development: IAA is involved in the development of flowers and the growth of fruit. frontiersin.org
Beyond plants, IAA is also produced by various microorganisms, including bacteria and fungi, where it can influence their growth and interactions with host plants. nih.gov In humans, IAA is a microbial metabolite of tryptophan and is associated with processes like immune function and inflammation. mdpi.commdpi.com
Rationale for Investigating Nitro-Substituted Indole-3-acetic Acid Derivatives
The investigation into nitro-substituted derivatives of Indole-3-acetic Acid, such as 6-Nitroindole-3-acetic Acid, is driven by the significant impact that the introduction of a nitro group (NO₂) has on the parent molecule's chemical and biological properties. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. impactfactor.org
The rationale for this specific area of research includes:
Modulation of Electronic Properties: The nitro group is strongly electron-withdrawing. Its addition to the indole ring deactivates the aromatic system, altering its reactivity in chemical reactions and its binding affinity to biological targets. This modification allows for the synthesis of new derivatives that would otherwise be difficult to create.
Enhanced Biological Activity: Nitro-substituted indoles have demonstrated a wide range of pharmacological activities. Research has shown that these compounds can possess antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, certain capsaicin (B1668287) derivatives containing a nitroindole moiety have shown enhanced anti-inflammatory activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α). nrct.go.th
Probing Auxin Activity: By modifying the core IAA structure, researchers can study the structure-activity relationship of auxins. Investigating how substitutions like the 6-nitro group affect plant growth regulation helps to elucidate the mechanisms of hormone signaling pathways. smolecule.com this compound itself has been reported to be mutagenic, with activity even greater than that of IAA (heteroauxin), highlighting how substitution can dramatically alter biological effects. impactfactor.org
Therapeutic Potential: The demonstrated anticancer properties of some nitroindole derivatives make them promising candidates for drug development. mdpi.com For example, derivatives of 5-nitroindole (B16589) have been shown to inhibit the proliferation of cancer cells and downregulate the expression of the c-Myc oncogene. nih.gov This provides a strong impetus to synthesize and screen other isomers, like 6-nitroindole (B147325) derivatives, for similar or improved therapeutic potential.
In essence, the nitration of IAA is a strategic chemical modification aimed at generating novel compounds with potentially enhanced or entirely new biological functions, spanning from agriculture to medicine.
Historical Development and Key Academic Milestones in this compound Research
The study of this compound is part of the broader history of indole chemistry, which began with the isolation of indole itself in the 19th century. chemicalbook.com The synthesis of indole derivatives has been a continuous focus, with numerous named reactions developed to construct the indole ring system. bhu.ac.in
Another significant aspect of its research history is the investigation of its biological activity. An important, albeit early, finding was the report that this compound possesses mutagenic properties that are more potent than its parent compound, IAA. impactfactor.org This discovery highlighted that substitution on the indole ring could dramatically alter the compound's biological impact.
Research into nitroindoles has also been advanced by improved synthetic methodologies, such as the Fischer indole synthesis, which has been adapted for preparing nitroindoles. researchgate.net The development of regioselective nitration techniques has been crucial for synthesizing specific isomers like 6-nitroindole from which the acetic acid derivative can be prepared. acs.org These synthetic advancements are critical milestones as they enable the production of specific compounds for biological testing.
Current Research Trends and Unaddressed Questions Pertaining to this compound
Current research involving this compound and related compounds is primarily focused on exploring their biological activities for potential applications in medicine and agriculture.
Current Research Trends:
Pharmaceutical Development: A major trend is the synthesis and evaluation of nitroindole derivatives as potential therapeutic agents. This includes investigation into their anti-inflammatory and anticancer properties. mdpi.comchemimpex.com Research has shown that the nitroindole moiety can be a valuable component in designing molecules that inhibit cancer cell growth or modulate inflammatory pathways. nrct.go.th this compound serves as a precursor or intermediate in the synthesis of more complex molecules designed for these purposes. smolecule.com
Plant Growth Regulation: The compound continues to be of interest for its effects on plant physiology. smolecule.com Understanding how the 6-nitro substitution alters the auxin activity of IAA can provide insights into the molecular requirements for hormone-receptor interactions in plants.
Synthetic Methodology: Organic chemists continue to develop more efficient, selective, and environmentally friendly methods for the synthesis of substituted indoles, including 6-nitroindoles and their derivatives. nih.gov
Unaddressed Questions:
Detailed Mechanism of Action: While preliminary studies have indicated potential anticancer and anti-inflammatory effects for the broader class of nitroindoles, the specific molecular targets and detailed mechanisms of action for this compound are not fully elucidated.
Structure-Activity Relationship (SAR): A comprehensive understanding of how the position of the nitro group on the indole ring affects biological activity is still developing. Why is a 6-nitro substitution different from a 4-, 5-, or 7-nitro substitution in various biological assays? Answering this requires systematic synthesis and testing of all isomers.
In Vivo Efficacy and Safety: Much of the research on the pharmaceutical potential of nitroindole derivatives has been conducted in vitro. nih.gov Significant questions remain about the in vivo efficacy, metabolic fate, and potential toxicity of this compound in animal models, which are crucial for any therapeutic development.
Full Spectrum of Biological Activity: The full range of biological activities of this compound may not yet be fully explored. There could be other, undiscovered biological functions beyond the currently investigated areas.
Chemical Compound Data
Below are the chemical properties of this compound and related compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
CAS No. |
79473-06-6 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(6-nitro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-4-7(12(15)16)1-2-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) |
InChI Key |
UWIIUZCZYMXUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Nitroindole 3 Acetic Acid
Regioselective Nitration of Indole-3-acetic Acid for 6-Nitroindole-3-acetic Acid Synthesis
Direct nitration of the indole (B1671886) ring is a notoriously challenging transformation. The electron-rich nature of the indole nucleus makes it highly susceptible to oxidation and polymerization under the strongly acidic conditions typical of electrophilic aromatic nitration (e.g., mixed nitric and sulfuric acid) bhu.ac.in. However, the deactivating, electron-withdrawing nature of the substituent at the C-3 position (the acetic acid side chain) directs electrophilic substitution to the benzene portion of the molecule. Specifically, nitration of 3-substituted indoles, such as 3-acetylindole and indole-3-carbonitrile, with concentrated nitric acid has been shown to yield the 6-nitro derivative as the major product, with the 4-nitro isomer as a minor byproduct umn.edu. This regioselectivity suggests that direct nitration of indole-3-acetic acid is a viable pathway to obtain the desired 6-nitro isomer.
Optimization of Reaction Conditions and Reagent Selection
The outcome of the nitration of indole derivatives is highly dependent on the chosen reagents and reaction conditions. The selection of the nitrating agent and solvent system is critical to control regioselectivity and minimize degradation of the starting material bhu.ac.innih.gov.
For the specific goal of achieving 6-nitration, conditions must favor substitution on the benzene ring while protecting the pyrrole ring. Studies on protected tryptophan derivatives, which share the indole-3-alkanoic acid core, have shown that the choice of solvent can dramatically alter the position of nitration. For instance, nitration with nitric acid in trifluoroacetic acid favors the formation of the 6-nitro product, whereas using acetic anhydride as the solvent directs nitration to the 2-position of the pyrrole ring nih.gov. The strong acidity of trifluoroacetic acid likely protonates the pyrrole nitrogen, deactivating the heterocyclic ring towards electrophilic attack and favoring substitution on the less reactive benzene ring at the C-6 position nih.gov.
Conversely, milder, non-acidic nitrating agents have been developed to avoid the hazards and substrate degradation associated with strong acids. Reagents like trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, offer an environmentally friendlier alternative, though they often exhibit a strong preference for nitrating the C-3 position on an unsubstituted indole ring researchgate.netrsc.orgrsc.org. The optimization for synthesizing this compound via direct nitration therefore involves a trade-off between the harsh, but regioselective, conditions of strong acids and milder conditions that may lack the desired selectivity for the C-6 position.
| Reagent/Solvent | Typical Position of Nitration | Substrate Example | Reference |
| Conc. HNO₃ | C-6 (major), C-4 (minor) | 3-Acetylindole | umn.edu |
| HNO₃ / Trifluoroacetic Acid | C-6 | Protected Tryptophan | nih.gov |
| HNO₃ / Acetic Anhydride | C-2 | Protected Tryptophan | nih.gov |
| Trifluoroacetyl Nitrate | C-3 | N-protected Indole | rsc.org |
Purification and Isolation Techniques for this compound
Following the synthesis, isolation and purification of this compound are crucial to remove unreacted starting materials, isomeric byproducts (such as the 4-nitro isomer), and degradation products. Standard laboratory techniques are employed for this purpose.
Recrystallization is a common and effective method for purifying solid organic compounds. For indole-3-acetic acid, recrystallization from water, sometimes with the addition of decolorizing carbon, is a standard procedure to obtain a high-purity product orgsyn.org. This technique can be adapted for its nitro-derivative, using solvents in which the solubility of the desired product and impurities differs significantly with temperature.
For more challenging separations, or for isolating the product from complex reaction mixtures, column chromatography is the method of choice.
Silica Gel Chromatography: This is a widely used technique for the purification of indole derivatives. For example, deuterated indole-3-acetic acid esters have been successfully purified using column chromatography on silica gel acs.org. A suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is selected to achieve separation.
Specialized Columns: For ionizable compounds like carboxylic acids, specialized chromatography can be highly effective. A rapid purification procedure for indole-3-acetic acid has been developed using a combination of an amino anion exchange minicolumn and a C18 reverse-phase column, which significantly improves recovery compared to solvent partitioning methods nih.gov. These techniques are directly applicable to the purification of its nitro-substituted analogues.
Multi-Step Synthesis from Precursors: 6-Nitroindole (B147325) and Related Compounds
To circumvent the challenges of regioselectivity and potential degradation associated with direct nitration, multi-step synthetic routes starting from a precursor that already contains the nitro group at the C-6 position are often preferred. These methods offer superior control over the final product's structure. Commercially available 6-nitroindole is a common and logical starting material for these approaches biosynth.com.
Strategies Involving Indole-3-carbaldehyde Derivatives
One robust strategy involves the introduction of a one-carbon unit at the C-3 position, which is then oxidized to form the acetic acid side chain.
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic rings, including indoles, at the C-3 position nih.gov. Applying this reaction to 6-nitroindole using a Vilsmeier reagent (generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide) would produce 6-nitroindole-3-carbaldehyde. This intermediate is a known compound and has been used in the synthesis of other dinitroindoles, confirming its viability as a synthetic precursor umn.edu.
The subsequent step is the oxidation of the aldehyde group of 6-nitroindole-3-carbaldehyde to a carboxylic acid. This is a standard organic transformation. While enzymatic methods using aldehyde oxidases are known to convert aldehydes to their corresponding carboxylic acids in biological systems nih.gov, common chemical oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O) can be employed in a laboratory setting to achieve this conversion, thereby completing the synthesis of this compound.
Approaches via Nitroindoles with Subsequent Side Chain Elaboration
An alternative and highly versatile approach involves building the acetic acid side chain onto the 6-nitroindole core. A well-established sequence for introducing a 3-acetic acid group onto an indole ring proceeds through a gramine intermediate orgsyn.org. This methodology can be directly applied to 6-nitroindole and provides a reliable pathway to the target molecule. A published synthesis of 4-nitroindole-3-acetic acid from 4-nitroindole serves as an excellent template for this approach sioc-journal.cn.
The synthetic sequence involves several steps:
Mannich Reaction: 6-nitroindole is reacted with formaldehyde and a secondary amine (such as dimethylamine) in a Mannich reaction. This three-component condensation introduces a dimethylaminomethyl group at the C-3 position, yielding the corresponding gramine derivative, N,N-dimethyl-1-(6-nitro-1H-indol-3-yl)methanamine bhu.ac.inwikipedia.orgorganic-chemistry.org.
Conversion to Nitrile: The gramine derivative is a versatile intermediate. The dimethylamino group is an excellent leaving group, especially after quaternization with an alkyl halide like methyl iodide. The resulting quaternary ammonium salt can then be displaced by a cyanide nucleophile (e.g., from NaCN or KCN) to form 6-nitroindole-3-acetonitrile sioc-journal.cn. The existence of this nitrile as a chemical entity further supports the feasibility of this route chemicalbook.com.
Hydrolysis of Nitrile: The final step is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH). This can be achieved under either acidic or basic conditions, typically by heating with a strong acid like hydrochloric acid (HCl) or a strong base like sodium hydroxide (NaOH) sioc-journal.cnjcu.edu.autue.nl. This hydrolysis step completes the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly methods.
A key aspect of green chemistry is the use of less hazardous chemical syntheses. The traditional direct nitration of indoles often employs concentrated nitric and sulfuric acids, which are highly corrosive and hazardous bhu.ac.innih.gov. The development of milder, non-acidic nitrating systems, such as those using trifluoroacetyl nitrate generated in situ, represents a significant green advancement rsc.orgrsc.org. These methods avoid the use of strong, dangerous acids, making the process inherently safer and reducing harmful waste streams rsc.org.
Another principle is the use of safer solvents and auxiliaries. Many of the synthetic steps described may use volatile organic compounds (VOCs) as solvents. Green chemistry encourages the replacement of these with more benign alternatives. For instance, exploring the use of water as a solvent, where feasible, can dramatically improve the environmental profile of a reaction.
By carefully selecting reagents to be less toxic, minimizing the use of hazardous solvents, and employing energy-efficient technologies, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.
Use of Environmentally Benign Solvents and Catalysts
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of indole derivatives. The use of environmentally benign solvents and catalysts is a cornerstone of this approach, aiming to reduce the environmental footprint of chemical processes. While specific examples detailing the synthesis of this compound using green solvents are not extensively documented in readily available literature, the broader trends in indole synthesis suggest a move towards solvents such as water, ethanol, and ionic liquids.
A variety of solid acid catalysts, including zeolites, clays, and ion-exchange resins, have been explored for their potential in acid-catalyzed reactions in organic synthesis, offering advantages such as reusability and reduced waste generation. These catalysts present viable alternatives to traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture.
Continuous Flow Synthesis Techniques for Scalability
Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The application of flow chemistry to the synthesis of indole derivatives has been an active area of research.
The reductive cyclization of aromatic nitro compounds is a common strategy for the construction of the indole ring. mdpi.com Continuous flow methodologies have been successfully applied to this type of transformation, often utilizing packed-bed reactors containing heterogeneous catalysts. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity of the desired products. While a specific continuous flow synthesis for this compound is not explicitly detailed, the general principles and established protocols for related nitro compounds provide a strong foundation for its development. For instance, a general procedure for the continuous-flow reduction of nitro compounds involves pumping a solution of the nitro compound and a reducing agent through a microreactor at room temperature.
Derivatization and Chemical Modifications of this compound
The strategic modification of the this compound scaffold is a key area of investigation for developing new compounds with tailored properties. Derivatization of the carboxylic acid moiety and the introduction of various substituents on the indole ring are common strategies to explore the structure-activity relationships (SAR) of these molecules.
Synthesis of Esters and Amides of this compound
The carboxylic acid group of this compound is a prime target for derivatization to produce esters and amides. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, stability, and ability to interact with biological targets.
Ester Synthesis: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. Standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Methanol (B129727) | Sulfuric Acid | Methyl 6-nitroindole-3-acetate |
| This compound | Ethanol | Hydrochloric Acid | Ethyl 6-nitroindole-3-acetate |
Amide Synthesis: The formation of amides from this compound can be achieved by reacting it with an amine in the presence of a coupling agent. A wide variety of amines can be used to generate a diverse library of amide derivatives.
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
| This compound | Ammonia | DCC | 6-Nitroindole-3-acetamide |
| This compound | Aniline | HATU | N-Phenyl-6-nitroindole-3-acetamide |
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
To conduct thorough structure-activity relationship (SAR) studies, a variety of substituents can be introduced at different positions on the this compound molecule. These modifications can provide valuable insights into how the chemical structure influences the biological activity of the compound.
The introduction of substituents on the indole ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or selectivity. For example, the introduction of halogen atoms or other functional groups at various positions of the indole nucleus can significantly impact the compound's interaction with biological targets.
Systematic modifications of the parent structure and subsequent biological evaluation are crucial for identifying the key structural features responsible for a desired activity. This iterative process of design, synthesis, and testing is fundamental to the discovery of new and improved bioactive molecules.
Biochemical and Molecular Mechanisms of Action of 6 Nitroindole 3 Acetic Acid
Interactions with Auxin Perception and Signal Transduction Componentsnih.govnih.govnih.gov
The biological activity of 6-Nitroindole-3-acetic Acid, like other auxins, is initiated by its binding to specific cellular receptors, which triggers a cascade of downstream signaling events. This process is central to the regulation of plant growth and development. The primary receptors for auxin are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. frontiersin.orgmdpi.com
It is important to note that while the mechanisms described are well-established for Indole-3-acetic acid (IAA) and other synthetic auxins, specific experimental studies detailing the binding kinetics and interaction of this compound with these components are not extensively available. The following sections are based on the established model of auxin action, which this compound is predicted to follow due to its structural similarity to IAA.
Molecular Binding Studies with TIR1/AFB Auxin Receptorsnih.gov
The interaction between an auxin and its receptor is the first critical step in signal perception. Auxin acts as a form of "molecular glue" that stabilizes the interaction between the TIR1/AFB receptor and a family of transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. nih.govnih.gov The TIR1/AFB protein itself has a pocket that binds the auxin molecule. The presence of the nitro group at the 6th position on the indole (B1671886) ring of this compound is expected to alter the electronic properties of the molecule, which could influence its binding affinity for the receptor pocket compared to the unsubstituted IAA. researchgate.netmdpi.com
Molecular docking simulations and in vitro binding assays for IAA and other auxins have shown that the auxin molecule fits into a hydrophobic pocket on the TIR1/AFB protein. frontiersin.org This binding event induces a conformational change in the receptor, increasing its affinity for the Aux/IAA repressor proteins. While specific binding affinity (Kd) values for this compound are not documented in the available literature, such studies would be crucial to quantify its precise effectiveness as an auxin agonist.
Table 1: Hypothetical Binding Affinities of Various Auxins to TIR1 Receptor This table is an illustrative example based on known auxin-receptor interactions. Specific values for this compound are not experimentally determined.
| Compound | Predicted Binding Affinity (Kd) | Receptor Specificity |
| Indole-3-acetic acid (IAA) | High | Broad (TIR1, AFB1-5) |
| 1-Naphthaleneacetic acid (NAA) | High | Broad |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Variable | Preferential |
| This compound | Unknown (Hypothesized High) | Unknown |
Effects on Auxin Co-receptor Complex Formation
The binding of an auxin to the TIR1/AFB receptor is a prerequisite for the formation of a stable co-receptor complex, which also includes an Aux/IAA protein. nih.gov This ternary complex (TIR1/AFB–auxin–Aux/IAA) is the active form of the receptor. The formation of this complex targets the Aux/IAA protein for degradation, which is a key step in activating auxin-responsive genes. nih.gov
This compound is predicted to promote the formation of this co-receptor complex in a manner analogous to IAA. By binding to TIR1/AFB, it stabilizes the interface between the receptor and the degron motif within Domain II of the Aux/IAA protein. nih.gov This leads to the recruitment of the rest of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which polyubiquitinates the Aux/IAA repressor, marking it for destruction by the 26S proteasome. mdpi.com The efficiency with which this compound promotes this complex formation would directly correlate with its auxin activity.
Modulation of Gene Expression and Protein Synthesis Pathwaysnih.gov
The degradation of Aux/IAA repressors unleashes the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors. ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, either activating or repressing their transcription and leading to widespread changes in the cell's transcriptome and proteome. nih.govmdpi.com
Transcriptomic Analysis in Response to this compound
While specific transcriptomic studies (such as microarray or RNA-seq) on this compound have not been reported, analysis of IAA effects reveals a standard pattern of gene expression changes that this compound would be expected to induce. These changes typically occur rapidly, with some genes showing altered expression within minutes of auxin application.
Key gene families regulated by auxin signaling include the Aux/IAA genes themselves (in a negative feedback loop), Gretchen Hagen 3 (GH3) genes (which encode enzymes that conjugate and inactivate auxin), and Small Auxin Up RNA (SAUR) genes, along with various genes involved in cell wall modification, cell division, and differentiation. nih.gov A hypothetical transcriptomic study would likely show that this compound regulates a similar suite of genes, with the magnitude and duration of the response dependent on its specific binding and degradation-promoting efficiencies.
Table 2: Representative Gene Families Expected to Show Transcriptional Changes in Response to this compound This table represents a hypothetical outcome based on known auxin-responsive gene families.
| Gene Family | Function | Expected Regulation |
| Aux/IAA | Transcriptional Repressors | Upregulation (Feedback) |
| GH3 | Auxin Conjugation/Inactivation | Upregulation |
| SAUR | Cell Elongation | Upregulation |
| ARF | Transcription Factors | Variable |
| Expansins | Cell Wall Loosening | Upregulation |
Proteomic Profiling of Cellular Responses
Changes in gene expression are subsequently translated into a modified proteome. Proteomic analyses following auxin treatment reveal alterations in proteins involved in stress responses, primary and secondary metabolism, and protein synthesis and degradation. nih.govnih.gov
A proteomic study of cells treated with this compound would be expected to identify changes in the abundance of proteins that are the products of auxin-responsive genes. For example, an increase in the abundance of SAUR proteins and enzymes involved in cell wall modification would be anticipated. Furthermore, the core mechanism itself involves the targeted degradation of Aux/IAA proteins, which would be observable as a decrease in their abundance in a proteomic dataset.
Influence on Cellular Transport Systems for Indole Compounds
The physiological effects of auxins are highly dependent on the establishment and maintenance of concentration gradients within plant tissues, which are controlled by sophisticated transport systems. This polar auxin transport is mediated by influx carriers (e.g., AUX/LAX family) and efflux carriers (e.g., PIN-FORMED (PIN) family). encyclopedia.pubmdpi.com
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the biochemical and molecular mechanisms of action for the compound This compound to fully address the requested article outline.
The provided search results contain extensive information on the parent compound, Indole-3-acetic acid (IAA), which is the most common, naturally occurring plant hormone of the auxin class. Research on IAA has thoroughly detailed its interactions with auxin influx and efflux carriers, its critical role in regulating polar auxin transport, and the enzymatic pathways involved in its metabolism and degradation.
Without dedicated research on this compound, any discussion of its biological activity in the context of the requested outline would be speculative and extrapolated from the behavior of IAA. Such extrapolation would not be scientifically rigorous, as the functional consequences of the nitro-substitution are unknown.
Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline focusing solely on this compound. The specific research findings required to populate the sections on auxin carrier interaction, polar auxin transport regulation, enzyme interactions, and metabolic transformations for this particular compound are not available in the public domain based on the conducted searches.
An article on the biological roles and physiological responses of This compound cannot be generated as requested.
Extensive searches for scientific literature regarding the effects of the specific chemical compound "this compound" on plant life did not yield any information pertaining to its role in plant growth, development, or stress response.
The available research consistently focuses on the well-studied parent compound, Indole-3-acetic acid (IAA) , which is the most common, naturally occurring auxin in plants. While there is a vast body of knowledge on IAA's influence on root and shoot development, vascular tissue formation, and responses to environmental stress, this information is not applicable to the distinct chemical entity of this compound.
Due to the strict instruction to focus solely on "this compound" and the absence of any research data on its specific biological functions in plants, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline. Generating content without supporting scientific evidence would result in speculation and misinformation.
Biological Roles and Physiological Responses Mediated by 6 Nitroindole 3 Acetic Acid Non Clinical Focus
Comparative Studies of 6-Nitroindole-3-acetic Acid with Natural Auxins and Other Synthetic Analogs
Extensive literature searches reveal a notable absence of direct experimental studies on the biological roles and physiological responses of this compound as a plant growth regulator. Consequently, a direct comparative analysis based on empirical data with natural auxins, such as Indole-3-acetic acid (IAA), and other synthetic analogs is not possible at this time. However, a theoretical comparison can be extrapolated from the well-established structure-activity relationships of auxinic compounds. This section will, therefore, provide a comparative discussion based on these principles, hypothesizing the potential effects of the nitro-substitution on the indole (B1671886) ring of IAA.
In the absence of direct experimental evidence for this compound, a phenotypic comparison with natural and synthetic auxins must be inferred from structure-activity relationship studies on other substituted indole derivatives. Auxins are known to influence a wide array of developmental processes in plants, including cell elongation, division, and differentiation, leading to observable phenotypes such as root and shoot architecture modifications, apical dominance, and fruit development. nih.gov
The natural auxin, Indole-3-acetic acid (IAA), typically exhibits a dose-dependent effect on root elongation in model organisms like Arabidopsis thaliana; low concentrations promote root growth, while high concentrations are inhibitory. nih.gov Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Naphthalene-1-acetic acid (NAA), often show more potent and persistent effects due to their resistance to metabolic degradation within the plant. nih.govoup.com This can lead to more pronounced phenotypic changes, such as severe leaf epinasty, stem twisting, and callus induction, which are characteristic of their herbicidal activity at high concentrations. ucanr.edu
The introduction of a nitro group (-NO₂) at the 6-position of the indole ring in this compound would significantly alter its electronic properties. The nitro group is a strong electron-withdrawing group, which would decrease the electron density of the aromatic indole ring. This modification could potentially influence its binding affinity to auxin receptors and its metabolic stability, thereby altering its phenotypic effects compared to IAA.
A hypothetical comparison of phenotypic responses in a model organism like Arabidopsis thaliana is presented in the table below, based on general principles of auxin activity.
Table 1: Hypothetical Phenotypic Comparison of Auxins in Arabidopsis thaliana
| Phenotypic Trait | Indole-3-acetic acid (IAA) (Natural Auxin) | 2,4-Dichlorophenoxyacetic acid (2,4-D) (Synthetic Auxin) | This compound (Hypothetical) |
|---|---|---|---|
| Root Elongation | Promotion at low concentrations, inhibition at high concentrations. | Strong inhibition over a wider range of concentrations. | Potentially altered dose-response curve; strong inhibition may occur at different concentrations than IAA due to modified receptor binding or stability. |
| Lateral Root Formation | Promotes initiation of lateral roots. | Strongly promotes lateral root initiation, often leading to a dense and short root system. | May show either enhanced or reduced lateral root formation depending on its activity and transport characteristics. |
| Apical Dominance | Maintains apical dominance. | Strongly maintains apical dominance. | Expected to maintain apical dominance, with potency depending on its stability and transport. |
| Leaf Epinasty | Minimal at physiological concentrations. | Induces significant leaf curling and epinasty, especially at higher concentrations. | The effect is unknown, but potent synthetic auxins often induce epinasty. |
| Callus Induction | Can induce callus formation, often in combination with cytokinins. | A potent inducer of callus formation. mdpi.com | Activity as a callus inducer is unknown and would depend on its ability to stimulate cell division and differentiation. |
This table is based on established principles of auxin biology and is intended for illustrative purposes, as no direct experimental data for this compound is available.
The diverse effects of various auxins are rooted in their differential interaction with the core auxin signaling machinery. The primary auxin receptors are a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. nih.gov Auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors. oup.com This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and activating auxin-responsive genes. oup.com
The specific structure of an auxin molecule determines its binding affinity for the different TIR1/AFB co-receptor complexes. nih.gov Structure-activity relationship studies have established key requirements for auxinic activity, including an aromatic ring system and a carboxyl group side chain with a specific spatial relationship. nih.gov
The introduction of a nitro group at the 6-position of the indole ring in this compound would introduce a strong electron-withdrawing character to the molecule. This could have several consequences at the molecular level:
Receptor Binding Affinity: The electronic modifications to the indole ring could alter the binding affinity of this compound to the auxin-binding pocket of the TIR1/AFB receptors. Molecular docking studies with other auxin analogs have shown that specific residues in the binding pocket interact with the aromatic ring of the auxin. acs.orgnih.gov The altered electron distribution caused by the nitro group could either enhance or weaken these interactions, thereby modulating the strength of the downstream signal.
Metabolic Stability: Natural IAA is subject to various metabolic inactivation pathways, including conjugation and oxidation. Synthetic auxins are often more resistant to these processes, which contributes to their higher potency and persistence. nih.gov The nitro-substitution on this compound could potentially alter its susceptibility to enzymatic degradation, which would in turn affect its biological activity.
Transport Characteristics: The transport of auxin throughout the plant is tightly regulated by influx and efflux carriers. While the structural requirements for transport are distinct from those for receptor binding, modifications to the auxin molecule can influence its transport efficiency. It is plausible that the altered polarity and electronic properties of this compound could affect its recognition by auxin transport proteins.
The following table summarizes the potential molecular differences that could underlie the differential biological activities of IAA, a common synthetic auxin, and the hypothetical effects of this compound.
Table 2: Comparison of Molecular Interactions and Properties of Different Auxins
| Molecular Aspect | Indole-3-acetic acid (IAA) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | This compound (Hypothetical) |
|---|---|---|---|
| Receptor Binding (TIR1/AFB) | Binds to form a co-receptor complex with Aux/IAA proteins. | Binds to TIR1/AFB co-receptors, often with different affinities for specific receptor-Aux/IAA pairs compared to IAA. mdpi.com | Binding affinity is unknown but likely altered due to the electron-withdrawing nitro group, potentially leading to different co-receptor complex specificities. |
| Metabolic Stability | Subject to rapid inactivation by conjugation and oxidation. | More resistant to metabolic degradation, leading to prolonged activity. mdpi.com | Stability is unknown; the nitro group could influence susceptibility to enzymatic degradation. |
| Transport | Actively transported by influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers. | Recognized by some auxin transporters, but transport characteristics can differ from IAA. nih.gov | Transport properties are unknown and could be altered by the change in molecular structure and polarity. |
| Gene Expression | Regulates a wide range of genes involved in growth and development. | Can induce a more sustained and sometimes exaggerated expression of auxin-responsive genes. | The profile of regulated genes would depend on its stability, transport, and receptor binding affinity. |
This table is a theoretical comparison based on the known molecular mechanisms of auxin action, as direct experimental data for this compound is not available.
Structure Activity Relationship Sar Studies of 6 Nitroindole 3 Acetic Acid and Its Derivatives
Impact of Nitro Group Position and Substitution on Biological Activity
The presence and position of a nitro (-NO2) group on the indole (B1671886) ring are significant determinants of the biological activity of indole derivatives. The nitro group is strongly electron-withdrawing, which can alter the electronic distribution within the molecule, affecting its polarity, binding affinity to receptors, and metabolic stability. researchgate.netmdpi.com
Research into the mutagenic activities of various nitro derivatives of indole in Salmonella typhimurium has provided insights into the importance of the nitro group's position. Studies have shown that while nitro groups at the C4 or C7 positions result in weak or no mutagenic activity, a nitro group at the C5 or C6 position typically leads to measurable mutagenic effects. nih.gov This suggests that the C6 position, as found in 6-Nitroindole-3-acetic acid, is a location where the nitro substituent can confer significant biological activity.
Table 1: Effect of Nitro Group Position on Mutagenic Activity of Indole Derivatives This table is generated based on findings from studies on various nitroindoles.
| Nitro Group Position | Observed Biological Activity (Mutagenicity) | Reference |
|---|---|---|
| C2 | Measurable Activity | nih.gov |
| C4 | Weak or Inactive | nih.gov |
| C5 | Measurable Activity | nih.gov |
| C6 | Measurable Activity | nih.gov |
Role of the Indole Ring System and its Substituents in Molecular Recognition
The indole ring is a fundamental structural component for auxin-like activity. mdpi.com It serves as the core scaffold that mimics the natural hormone IAA, allowing it to be recognized by auxin receptors, such as the TIR1/AFB family of F-box proteins. nih.gov The indole ring itself, being an unsaturated aromatic system, is crucial for binding. mdpi.comnih.gov
Key features of the indole ring that contribute to molecular recognition include:
Aromaticity : The planar, aromatic structure is essential for fitting into the binding pocket of auxin receptors. nih.gov
NH Group : The nitrogen atom in the indole ring can form a unique hydrogen bond with the TIR1 receptor backbone, which is thought to contribute to the high binding affinity of IAA compared to synthetic auxins like NAA and 2,4-D that lack this feature. nih.gov
Substituent Positions : The positions on the indole ring (C4, C5, C6, C7) provide sites for substitution that can modulate activity. As discussed, a nitro group at C6 confers biological activity. nih.gov Other substituents, such as halogens, can also influence the activity profile. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) is another naturally occurring auxin with high activity. youtube.com
The indole moiety is a versatile scaffold found in numerous compounds with diverse pharmacological properties, largely because it can mimic peptide structures and bind to various enzymes and receptors. researchgate.net For auxin activity, the indole ring acts as the primary recognition element, positioning the molecule correctly within the receptor's binding site. nih.gov
Significance of the Carboxylic Acid Side Chain for Functional Efficacy
The carboxylic acid side chain, typically at the C3 position of the indole ring, is an indispensable feature for auxin activity. mdpi.comnih.gov Early structure-activity studies established that a ring system, a side chain, and a carboxyl group with a specific spatial relationship are necessary for auxin-like cell elongation. nih.gov
The significance of the carboxylic acid side chain lies in several key functions:
Binding Anchor : The carboxylate group (-COO⁻) at physiological pH acts as a critical anchor, forming ionic bonds or strong hydrogen bonds with specific amino acid residues within the auxin receptor binding pocket. This interaction is essential for stabilizing the complex between the auxin molecule, the TIR1/AFB receptor, and an Aux/IAA corepressor protein, which triggers the downstream signaling cascade. nih.gov
Acidic Character : The acidic nature of the side chain is a common feature of all molecules exhibiting auxin activity. youtube.com This property is crucial for the molecule's ability to be transported across cell membranes and to interact with the receptor machinery.
Side Chain Length : The length of the side chain is a determining factor for whether a compound acts as an auxin agonist or antagonist. IAA analogs with short chains (e.g., methyl to propyl) tend to promote the degradation of Aux/IAA repressors, leading to auxin-like effects. In contrast, molecules with longer side chains (e.g., butyl or longer) can still bind to the receptor but may prevent the interaction with Aux/IAA proteins, thus acting as auxin antagonists. nih.gov this compound retains the acetic acid side chain of the natural auxin IAA, which is optimal for agonistic activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For analogs of this compound, QSAR models can predict their potential efficacy based on various molecular descriptors. These models are valuable tools in drug discovery and agrochemical development for designing new molecules with enhanced or specific activities.
A typical QSAR study involves:
Dataset Compilation : A series of analog compounds with known biological activities is assembled.
Descriptor Calculation : Various physicochemical, electronic, and topological descriptors are calculated for each molecule. These can include parameters like logP (lipophilicity), molar refractivity, dipole moment, and steric parameters.
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed biological activity.
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While specific QSAR models for this compound are not widely published, studies on other indole derivatives provide a framework. For example, 2D-QSAR modeling has been successfully applied to design novel 1H-3-indolyl derivatives as potent antioxidants. mdpi.com Similarly, QSAR models have been developed for halogenated Indole-3-Acetic acids intended for use as cancer therapeutics. researchgate.net These studies demonstrate that descriptors related to the electronic properties and substitution patterns on the indole ring are often critical for predicting activity. For this compound analogs, key descriptors would likely include those quantifying the electron-withdrawing effect of the nitro group and the steric and electronic properties of other substituents.
Computational Chemistry Approaches to Predict Biological Activity and Binding
Computational chemistry provides powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level. These approaches complement experimental SAR studies by providing detailed insights into binding mechanisms and helping to predict the activity of novel compounds. nih.gov
Key computational methods include:
Molecular Docking : This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor, such as the auxin receptor TIR1. osti.gov Docking simulations can calculate a binding score, which estimates the binding affinity, and reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. For this compound, docking could elucidate how the nitro group influences the binding orientation and affinity compared to unsubstituted IAA.
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the conformational changes that may occur upon binding.
Protein Structural Modeling : When an experimental structure of the target protein is unavailable, homology modeling can be used to generate a 3D model based on the structures of related proteins. osti.gov
These computational approaches have been used to elucidate the biosynthesis pathways of IAA by predicting which enzymes are likely to be involved based on protein-ligand docking simulations. nih.gov This same methodology can be applied to predict how this compound and its derivatives will interact with various proteins, thereby predicting their biological activity and potential off-target effects.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 4-Chloroindole-3-acetic acid | 4-Cl-IAA |
| This compound | - |
| Indole-3-acetic acid | IAA |
Advanced Analytical Methodologies for 6 Nitroindole 3 Acetic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating and quantifying 6-Nitroindole-3-acetic acid from complex mixtures, such as biological extracts or synthetic reaction products. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of indole (B1671886) derivatives due to its high resolution and sensitivity. researchgate.net For this compound, a reversed-phase HPLC setup using a C8 or C18 column is the standard approach. researchgate.netnih.gov The separation is typically achieved using a mobile phase consisting of an aqueous component with an acid, such as acetic acid or formic acid, and an organic modifier like methanol (B129727) or acetonitrile. academicjournals.org Gradient elution is often employed to achieve optimal separation of the target analyte from other related indolic compounds. nih.gov
The introduction of a nitro group at the 6-position of the indole ring would be expected to increase the polarity of the molecule compared to the parent IAA, potentially leading to shorter retention times under typical reversed-phase conditions. Method parameters must be optimized accordingly.
Detection of this compound can be accomplished using several types of detectors:
UV-Vis Detector: Indole compounds absorb UV light, and a UV detector set around 280 nm is commonly used. academicjournals.org However, nitroindoles exhibit distinct absorption spectra. For instance, 6-nitroindole (B147325) shows two absorption maxima in the 300-400 nm range, which can be exploited for selective detection. acs.org
Fluorescence Detector (FLD): For enhanced sensitivity and specificity, fluorescence detection is often preferred for indole compounds. researchgate.net The native fluorescence of the indole ring system (typically with excitation around 280 nm and emission around 350-360 nm) provides low detection limits. researchgate.netnih.gov The effect of the nitro-substituent on the fluorescence quantum yield would need to be empirically determined to optimize detector settings.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of specificity and sensitivity, allowing for both quantification and structural confirmation. nih.gov
Below is an interactive data table summarizing typical HPLC conditions used for the separation of indole-3-acetic acid and related indolic compounds, which would serve as a starting point for method development for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 | researchgate.netnih.gov |
| Mobile Phase A | Water with 0.3-2.5% Acetic Acid | researchgate.netnih.gov |
| Mobile Phase B | Methanol or Acetonitrile | nih.govacademicjournals.org |
| Elution Mode | Gradient or Isocratic | nih.govacademicjournals.org |
| Flow Rate | 0.8 - 1.0 mL/min | nih.govacademicjournals.org |
| Detection (UV) | 280 nm | academicjournals.org |
| Detection (Fluorescence) | Excitation: 280-282 nm, Emission: 350-360 nm | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility and thermal stability. nih.gov A common approach involves esterification of the carboxylic acid group, for example, by creating a methyl ester. nih.gov
This technique is particularly valuable for metabolite profiling, where it can be used to identify and quantify this compound and its potential metabolic products in biological samples. nih.govresearchgate.net The use of an isotope-labeled internal standard, such as ¹³C₆-labeled IAA for its parent compound, is crucial for accurate quantification via isotope dilution GC-MS. nih.gov This approach corrects for analyte losses during sample preparation and analysis.
The GC separates the derivatized analytes, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov For instance, in the analysis of methyl-IAA, the protonated molecular ion and a major fragment ion (at m/z 130) are typically monitored. nih.gov
Spectroscopic Characterization Methods for Structural Elucidation (Focus on techniques, not properties)
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound, ensuring the correct placement of the nitro group and the acetic acid side chain.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. mmu.ac.uk It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts and coupling patterns of the aromatic protons on the indole ring would be key to confirming the 6-position of the nitro group.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. springernature.com
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure and confirming the attachment of the acetic acid side chain to the C3 position of the indole ring. core.ac.uk
NMR is also a primary method for assessing the purity of a synthesized sample of this compound.
Mass Spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. libretexts.org Soft ionization techniques like Electrospray Ionization (ESI) are used to generate the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), from which the exact molecular mass can be determined with high accuracy using a high-resolution mass spectrometer. ncsu.edu
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. gcms.cz The fragmentation pattern of nitroindole derivatives is influenced by the position of the nitro group. Studies on related nitroindole compounds, such as 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes, reveal preferential fragmentation pathways. Common fragmentation for a carboxylic acid includes the loss of H₂O (M-18) and the carboxyl group (M-45). libretexts.org For nitro-aromatic compounds, characteristic losses of NO (M-30) and NO₂ (M-46) are often observed. The fragmentation pattern for this compound would be expected to show a combination of these fragmentation pathways, providing structural confirmation.
An interactive data table of expected mass spectral fragments for this compound (Molecular Weight: 220.17 g/mol ) is presented below.
| Ion/Fragment | Description of Loss | Expected m/z |
|---|---|---|
| [M-H]⁻ | Molecular Ion (Negative Mode) | 219.0 |
| [M-H-CO₂]⁻ | Loss of Carbon Dioxide | 175.0 |
| [M-H-NO₂]⁻ | Loss of Nitro Group | 173.0 |
| [M+H]⁺ | Molecular Ion (Positive Mode) | 221.0 |
| [M+H-H₂O]⁺ | Loss of Water | 203.0 |
| [M+H-COOH]⁺ | Loss of Carboxyl Group | 176.0 |
Immunoassays and Biosensors for High-Throughput Detection in Biological Samples
Immunoassays and biosensors represent promising technologies for the rapid and high-throughput detection of specific molecules in complex biological samples.
Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the highly specific binding between an antibody and its target antigen. mybiosource.com For the detection of this compound, this would require the development of monoclonal or polyclonal antibodies that can specifically recognize the molecule. nih.gov Commercial ELISA kits are available for the parent compound, IAA, which utilize a competitive inhibition format. mybiosource.comelkbiotech.com In this format, the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. mybiosource.com The development of a specific immunoassay for this compound would face the challenge of generating antibodies that can distinguish it from IAA and other endogenous indoles, a property known as cross-reactivity. nih.gov
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal. For detecting indole metabolites, various biosensor platforms have been explored:
Electrochemical Biosensors: These sensors can use molecularly imprinted polymers (MIPs) as synthetic recognition elements. nih.gov An MIP can be created to have cavities that are sterically and chemically complementary to the target molecule, this compound, enabling selective detection. nih.gov
Whole-Cell Biosensors: These utilize engineered microorganisms that produce a detectable signal (e.g., fluorescence) in the presence of the target analyte. dtu.dk While biosensors have been developed for related indole metabolites, a specific sensor for this compound would need to be newly engineered. biorxiv.org
These technologies offer the potential for non-invasive, real-time monitoring in various applications, although significant development would be required to create tools specific to this compound. biorxiv.org
Sample Preparation Strategies for this compound Extraction from Complex Matrices
Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, especially when it is present in complex biological or environmental matrices. chromatographyonline.com The primary goal of sample preparation is to isolate the target analyte from interfering substances, which can enhance the sensitivity, selectivity, and accuracy of subsequent analytical measurements. chromatographyonline.comthermofisher.com The choice of extraction strategy is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the requirements of the analytical technique to be employed. Commonly utilized methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), each offering distinct advantages. chromatographyonline.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional yet effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.comutwente.nl For this compound, which is an acidic compound, pH adjustment of the aqueous sample is a crucial step. By acidifying the sample to a pH at least two units below the pKa of the carboxylic acid group, the compound becomes uncharged, thereby increasing its solubility in an organic solvent. chromatographyonline.com
The selection of an appropriate organic solvent is paramount for achieving high extraction efficiency. Solvents such as ethyl acetate (B1210297) or methyl tert-butyl ether are often employed for the extraction of polar, acidic compounds from aqueous solutions. chromatographyonline.comutwente.nl In some cases, a double LLE approach can be used to enhance selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte of interest with a more polar solvent. chromatographyonline.com
Below is a generalized LLE protocol that can be adapted for the extraction of this compound.
| Step | Parameter | Description | Rationale |
| 1. Sample Preparation | Sample pH | Adjust to ~2.5-3.0 with an acid (e.g., HCl). | To protonate the carboxylic acid group, making the molecule less polar and more soluble in the organic solvent. nih.gov |
| 2. Extraction | Extraction Solvent | Ethyl Acetate | Ethyl acetate is a moderately polar solvent effective for extracting acidic organic compounds like indole-3-acetic acid. nih.govupb.ro |
| Solvent Volume | 2x the sample volume | Ensures a sufficient volume to facilitate efficient partitioning of the analyte into the organic phase. nih.gov | |
| Agitation | Vortex or shake vigorously for 5 minutes | To maximize the surface area between the two phases and promote mass transfer. | |
| 3. Phase Separation | Method | Centrifugation or use of a separating funnel | To achieve a clear separation between the aqueous and organic layers. nih.gov |
| 4. Collection | Action | Collect the upper organic layer (ethyl acetate) | The analyte of interest is now partitioned into the organic solvent. |
| 5. Evaporation & Reconstitution | Process | Evaporate the organic solvent under a stream of nitrogen. | To concentrate the extracted analyte. nih.gov |
| Reconstitution Solvent | Mobile phase of the analytical system (e.g., acetonitrile/water) | To prepare the sample in a solvent compatible with the subsequent analytical instrument, such as HPLC or LC-MS. |
Solid-Phase Extraction (SPE)
Solid-phase extraction has become a widely used technique for sample preparation due to its efficiency, selectivity, and potential for automation. thermofisher.comsigmaaldrich.com SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. thermofisher.com
For this compound, a mixed-mode anion exchange sorbent can be particularly effective. This type of sorbent possesses both reversed-phase and anion-exchange properties, allowing for a highly selective extraction. The general steps in an SPE procedure are conditioning, sample loading, washing, and elution. thermofisher.com
A hypothetical SPE protocol for the extraction of this compound is detailed in the table below.
| Step | Parameter | Description | Rationale |
| 1. Conditioning | Conditioning Solvent 1 | Methanol | To wet the sorbent and activate the reversed-phase functional groups. thermofisher.com |
| Conditioning Solvent 2 | Water or a suitable buffer | To prepare the sorbent for the aqueous sample. thermofisher.com | |
| 2. Sample Loading | Sample pH | Adjust to be at least 2 pH units above the pKa. | To ensure the carboxylic acid group is deprotonated (negatively charged) for strong retention on the anion-exchange sorbent. thermofisher.com |
| Flow Rate | 0.5 mL/min | A slow flow rate ensures sufficient interaction time between the analyte and the sorbent for effective retention. thermofisher.com | |
| 3. Washing | Washing Solvent 1 | Water or a weak buffer | To remove polar, water-soluble impurities. thermofisher.com |
| Washing Solvent 2 | Methanol | To remove non-polar impurities retained by the reversed-phase mechanism. thermofisher.com | |
| 4. Elution | Elution Solvent | Methanol containing an acid (e.g., 2% formic acid) or a base (e.g., 2% ammonium (B1175870) hydroxide) | The acid or base neutralizes the charge on the analyte or the sorbent, disrupting the ion-exchange interaction and allowing the analyte to be eluted. thermofisher.com |
| Elution Volume | Small volume (e.g., 500 µL) | To obtain a concentrated sample of the purified analyte. thermofisher.com |
Recent advancements have led to the development of miniaturized SPE techniques, such as solid-phase microextraction (SPME), which are solvent-less or use minimal solvent, aligning with green chemistry principles. nih.govresearchgate.net Additionally, online coupling of SPE with analytical instruments like ultrahigh-pressure liquid chromatography (UHPLC) can automate the entire process, reducing sample handling and analysis time. chromatographyonline.com
Ultimately, the selection of an appropriate sample preparation strategy for this compound requires careful consideration of the matrix complexity, the concentration of the analyte, and the analytical instrumentation available. Method development and optimization are essential to ensure high recovery and reproducibility.
Future Directions and Unexplored Avenues in 6 Nitroindole 3 Acetic Acid Research
Discovery of Novel Molecular Targets and Signaling Pathways
A primary challenge in understanding the action of 6-NO2-IAA is to identify its direct molecular targets and the signaling cascades it may trigger. The canonical auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors, which leads to the degradation of Aux/IAA transcriptional repressors and subsequent changes in gene expression. nih.govnih.gov
Future research should investigate whether 6-NO2-IAA interacts with this established pathway or engages entirely novel targets. The electron-withdrawing nature of the nitro group could modulate the binding specificity and affinity for different members of the TIR1/AFB protein family, potentially leading to distinct downstream physiological responses. nih.gov Some synthetic auxins are known to be selectively recognized by specific AFB receptors, and 6-NO2-IAA could serve as a valuable chemical tool to probe the functional diversity of these receptor complexes. nih.govnih.gov
Beyond the well-characterized transcriptional pathway, auxins are known to elicit rapid, non-transcriptional responses, such as changes in ion fluxes across cell membranes. oup.commdpi.com Investigating whether 6-NO2-IAA can trigger these rapid signaling events, such as auxin-induced Ca2+ signaling, could reveal alternative mechanisms of action and identify new components of auxin perception at the cell surface or on internal organelles like the endoplasmic reticulum. oup.commdpi.com
| Research Approach | Objective | Methodology | Potential Outcome |
|---|---|---|---|
| Biochemical Binding Assays | Determine binding affinity and specificity for TIR1/AFB receptors. | In vitro pull-down assays or surface plasmon resonance (SPR) using purified TIR1/AFB and Aux/IAA proteins. | Quantification of binding kinetics; identification of specific receptor preferences. |
| Chemical Genetic Screens | Identify mutants with altered sensitivity to 6-NO2-IAA. | Screening of mutagenized plant populations (e.g., Arabidopsis thaliana) for resistance or hypersensitivity to the compound. | Discovery of novel genes and proteins involved in the 6-NO2-IAA response pathway. pnas.org |
| Affinity Chromatography | Isolate proteins that directly bind to 6-NO2-IAA. | Immobilizing 6-NO2-IAA on a solid support to capture interacting proteins from cell lysates, followed by mass spectrometry. | Unbiased identification of both known and novel binding partners. |
| Cell-Based Signaling Assays | Investigate induction of rapid non-transcriptional responses. | Using fluorescent biosensors to monitor real-time changes in intracellular Ca2+ or pH in response to compound application. oup.com | Elucidation of roles in non-genomic signaling pathways. |
Engineering Biological Systems for Enhanced or Modulated Responses to this compound
Synthetic biology offers powerful tools to design and construct novel biological parts, devices, and systems, providing a "build-to-understand" approach to dissecting complex biological processes. nih.govebrc.org Engineering biological systems to specifically produce or respond to 6-NO2-IAA would not only deepen our understanding of its function but also open doors for new biotechnological applications. moneynation.com
One promising avenue is the development of genetically encoded biosensors for the direct visualization of 6-NO2-IAA in living cells and organisms. nsf.gov Following the successful design of an IAA biosensor named "AuxSen," which was engineered from a bacterial tryptophan repressor, a similar semi-rational design approach could be employed to modify the sensor's binding pocket for high affinity and specificity towards 6-NO2-IAA. biorxiv.orgresearchgate.netrepec.org Such a sensor would enable real-time, quantitative mapping of the compound's distribution and dynamics at subcellular resolution, providing unprecedented insights into its uptake, transport, and accumulation. researchgate.net
Furthermore, synthetic genetic circuits could be engineered to act as cellular reporters or actuators that respond to 6-NO2-IAA. By coupling a specific receptor-promoter system to the expression of a reporter protein (e.g., GFP) or a functional enzyme, it would be possible to create microbial or plant systems where gene expression can be precisely controlled by the external application of 6-NO2-IAA. Reconstituting auxin response pathways in heterologous systems like yeast has already proven to be a powerful strategy for dissecting the function of individual signaling components in isolation. nih.govbiorxiv.org
| Engineered System | Core Principle | Potential Application |
|---|---|---|
| Genetically Encoded Biosensor | Engineer a protein (e.g., bacterial repressor) with a binding pocket specific to 6-NO2-IAA, linked to fluorescent proteins for FRET-based detection. biorxiv.orgresearchgate.net | Real-time imaging of 6-NO2-IAA concentration and distribution in living cells and tissues. |
| Microbial Production Chassis | Introduce a novel or modified biosynthetic pathway into a microbe (e.g., E. coli) to convert a common precursor like tryptophan into 6-NO2-IAA. | Sustainable and scalable production of the compound for research and agricultural use. |
| Synthetic Response Circuit | Design an orthogonal signaling pathway where a custom receptor recognizes 6-NO2-IAA and activates a specific promoter, driving target gene expression. | Creating "smart plants" or microbes where specific traits (e.g., stress resistance, metabolic output) are inducibly controlled by 6-NO2-IAA. |
| Orthogonal Signaling System | Develop a synthetic receptor-repressor pair that responds exclusively to 6-NO2-IAA and not to endogenous IAA, allowing for precise control over engineered pathways without crosstalk. nih.gov | Dissecting the specific outputs of auxin signaling and engineering predictable plant developmental patterns. |
Exploration of this compound's Role in Inter-Kingdom Chemical Communication
Indole-3-acetic acid is not just a plant hormone; it is a ubiquitous signaling molecule used for communication within and between different kingdoms of life, including bacteria, fungi, and algae. nih.govnih.gov This "cross-talk" can influence a wide range of interactions, from symbiotic relationships to pathogenesis. nih.gov An unexplored but fascinating research avenue is whether 6-NO2-IAA can also function as an inter-kingdom signal, and how the nitro group might alter its messaging capabilities.
Some nitroaromatic compounds are known to act as natural signaling molecules, such as pheromones, and many are subject to microbial transformation, particularly under anaerobic conditions. researchgate.netnih.govresearchgate.net Future studies could investigate whether any microorganisms naturally produce 6-NO2-IAA or possess the enzymatic machinery to modify IAA into this form.
Co-culture experiments would be instrumental in this area. For example, treating plant-bacterial or algal-bacterial consortia with 6-NO2-IAA could reveal its effects on microbial colonization, biofilm formation, virulence, or the host's defense responses. Given that indole (B1671886) itself is a crucial signal in many microbial systems, the nitro-substituted analog could act as an agonist, antagonist, or have an entirely novel signaling function that modulates these complex ecological interactions. wpmucdn.comnih.gov
| Experimental System | Research Question | Example Investigation |
|---|---|---|
| Plant-Microbe Co-Cultures | Does 6-NO2-IAA affect symbiotic or pathogenic interactions? | Treat legume seedlings inoculated with rhizobia to assess effects on nodulation. Alternatively, treat plants with a pathogen and 6-NO2-IAA to measure changes in disease progression. |
| Algal-Bacterial Consortia | Can 6-NO2-IAA influence algal growth or the composition of its associated bacterial community (phycosphere)? | Add 6-NO2-IAA to algal cultures and monitor algal cell density and changes in the bacterial population using 16S rRNA gene sequencing. nih.gov |
| Microbial Biofilm Assays | Does 6-NO2-IAA modulate bacterial biofilm formation? | Grow bacteria known to respond to indole signals (e.g., Pseudomonas aeruginosa) on surfaces in the presence of 6-NO2-IAA and quantify biofilm mass. |
| Microbial Metabolism Studies | Can microorganisms metabolize or transform 6-NO2-IAA? | Incubate pure cultures of diverse bacteria or fungi with 6-NO2-IAA and use LC-MS to identify potential degradation or biotransformation products. nih.gov |
Development of Advanced Bioimaging Techniques for Spatiotemporal Localization of this compound
Understanding a molecule's function requires knowing where it is located within a cell and when. springernature.com Developing advanced bioimaging techniques to track the spatiotemporal dynamics of 6-NO2-IAA is crucial for linking its presence to specific cellular events. While genetically encoded biosensors provide one avenue, chemical biology offers complementary approaches.
One strategy is the synthesis of fluorescently labeled 6-NO2-IAA analogs. By attaching a fluorophore to the molecule, its distribution within living cells can be visualized using fluorescence microscopy. This method has been successfully applied to other auxin analogs, revealing their association with specific organelles such as the endoplasmic reticulum and the tonoplast. mdpi.com Care must be taken to ensure the fluorescent tag does not significantly alter the molecule's biological activity or transport properties.
A more sophisticated approach involves click chemistry. springernature.com Here, a small, bio-inert handle like an alkyne group is incorporated into the structure of 6-NO2-IAA. Cells are treated with this modified compound, which is allowed to distribute naturally. After fixation, a fluorescent probe is attached to the alkyne handle via a highly specific "click" reaction. This method avoids the issue of a bulky fluorophore interfering with the molecule's localization in live cells. springernature.com
Once a fluorescent analog is available, advanced imaging techniques like single-molecule tracking (SMT) can be employed to follow the movement of individual molecules in real-time. youtube.com This can provide quantitative data on diffusion coefficients and reveal transient binding events, offering a nanoscale view of how 6-NO2-IAA interacts with its cellular environment. nih.govnih.govmdpi.com
| Technique | Description | Advantage | Challenge |
|---|---|---|---|
| Fluorescent Labeling | Covalently attaching a fluorophore (e.g., BODIPY, rhodamine) to the 6-NO2-IAA molecule. nih.govnih.gov | Allows for direct visualization in live cells using conventional or confocal microscopy. | The bulky fluorophore may alter the compound's biological activity and distribution. |
| Click Chemistry Labeling | Synthesizing 6-NO2-IAA with a small alkyne or azide (B81097) tag, followed by post-localization reaction with a fluorescent probe. springernature.com | Minimizes steric interference, providing a more accurate picture of localization. | Typically requires cell fixation, precluding live-cell dynamic studies. |
| Single-Molecule Tracking (SMT) | Using highly sensitive microscopy to record the trajectories of individual fluorescently-labeled 6-NO2-IAA molecules. youtube.com | Provides quantitative data on diffusion, transport, and binding kinetics at the single-molecule level. | Requires a very low concentration of labeled molecules and high-speed imaging capabilities. |
| Raman Microscopy | Utilizing the unique vibrational signature of the nitro group for label-free imaging. | Does not require modification of the compound, offering a completely non-invasive approach. | Signal is often weak, requiring specialized equipment and potentially long acquisition times. |
Integration of Omics Data for Systems-Level Understanding of this compound Action
To capture the full spectrum of cellular responses to 6-NO2-IAA, a systems biology approach is indispensable. nih.gov Integrating multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic, unbiased view of the physiological perturbations caused by the compound. youtube.com This approach moves beyond a single target/pathway focus to build comprehensive models of the compound's mechanism of action. mdpi.com
A typical multi-omics experiment would involve treating a model system (e.g., cell culture, plant seedlings) with 6-NO2-IAA and a control substance. Samples would then be collected over a time course for parallel analysis:
Transcriptomics (RNA-Seq): To profile changes in the expression of all genes, revealing which transcriptional programs are activated or repressed.
Proteomics: To quantify changes in protein abundance and identify post-translational modifications, which are critical for signaling pathway activation.
Metabolomics: To measure fluctuations in the levels of hundreds of small-molecule metabolites, providing a direct readout of the cell's metabolic state and identifying affected biochemical pathways. nih.gov
By integrating these layers of data, researchers can construct detailed network models that connect the initial molecular targets of 6-NO2-IAA to the ultimate physiological outcomes. This approach is powerful for identifying unexpected off-target effects, discovering novel metabolic pathways influenced by the compound, and generating new, testable hypotheses about its function. mdpi.comresearchgate.net
| Omics Layer | Technique | Information Gained | Biological Question Addressed |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differential gene expression profiles. | Which signaling and metabolic pathways are transcriptionally regulated by 6-NO2-IAA? |
| Proteomics | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Changes in protein abundance and post-translational modifications (e.g., phosphorylation). | Which proteins are synthesized or modified to execute the cellular response? |
| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Quantitative changes in cellular metabolites (amino acids, sugars, lipids, etc.). nih.gov | How does 6-NO2-IAA impact the overall metabolic state of the cell? |
| Data Integration | Network Biology & Pathway Analysis | A systems-level model of the compound's mechanism of action. nih.gov | How do changes at the gene, protein, and metabolite levels connect to create a coordinated response? |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Nitroindole-3-acetic Acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nitration of indole derivatives followed by carboxylation. For example, nitro-substituted indoles (e.g., 7-Nitroindole-3-acetic Acid derivatives in ) are synthesized via electrophilic aromatic substitution. Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Yield monitoring : Track intermediates via TLC or HPLC ( ) to isolate pure products.
Q. How can researchers assess the purity of this compound using chromatographic methods?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Compare retention times with certified standards (e.g., NIST reference materials in ).
- Gas Chromatography (GC) : For volatility assessment, employ SE-30 columns at 190°C (isothermal conditions) as described for 6-Hydroxyindole analysis .
- Calibration : Validate against known concentrations of indole-3-acetic acid analogs ( ).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents ( ).
- First Aid : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention ( ).
- Storage : Keep in airtight containers away from light at 4°C to prevent degradation.
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Compare H NMR shifts (e.g., aromatic proton signals at δ 7.5–8.5 ppm) with computational predictions (DFT calculations).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈N₂O₄) with <2 ppm error.
- Crystallography : Resolve structural ambiguities via X-ray diffraction (if crystalline).
- Critical Analysis : Apply principles from to evaluate biases in instrumentation or sample preparation.
Q. What computational methods are employed to study the electronic effects of the nitro group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to assess the nitro group’s electron-withdrawing effects on the indole ring.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., auxin-binding proteins) using software like GROMACS.
- Reference : Structural data from NIST ( ) can validate computational models.
Q. How do researchers design experiments to investigate the role of this compound in plant signaling pathways compared to other auxins?
- Methodological Answer :
- Comparative Bioassays : Use Arabidopsis thaliana mutants to test root elongation inhibition vs. indole-3-acetic acid (IAA, ).
- Radiolabeling : Incorporate C isotopes to track uptake and translocation in plant tissues.
- Transcriptomic Analysis : Perform RNA-seq to identify differentially expressed genes under this compound treatment vs. IAA.
- Data Interpretation : Apply statistical tests (ANOVA, t-tests) as per to validate significance.
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in bioactivity data across studies using this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ) and apply heterogeneity tests (I² statistic).
- Experimental Replication : Standardize protocols (e.g., concentration ranges, solvent controls) to isolate variables.
- Critical Evaluation : Assess source credibility using criteria in (e.g., peer-reviewed journals vs. unreviewed datasets).
Synthesis Optimization
Q. What strategies improve regioselectivity during nitration of indole precursors for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
